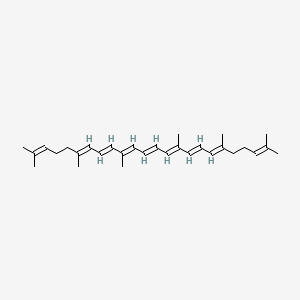
4,4'-Diapo-zeta-carotene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-diapo-zeta-carotene is an apo carotenoid triterpenoid that is tetracosane containing double bonds at the 2-3, 6-7, 8-9, 10-11, 12-13, 14-15, 16-17, 18-19, and 22-23 positions, and substituted by methyl groups at positions 2, 6, 10, 15, 19, and 23. It is an apo carotenoid triterpenoid, a triterpene and a polyene.
Aplicaciones Científicas De Investigación
Antioxidant Properties
4,4'-Diapo-zeta-carotene exhibits notable antioxidant activity, which is crucial in combating oxidative stress-related diseases.
- Mechanism of Action : The compound scavenges free radicals, thereby protecting cellular components from oxidative damage. This property has been demonstrated through various assays, such as DPPH and FRAP tests, which measure the ability of compounds to neutralize free radicals and reduce ferric ions, respectively .
- Relevance in Health : Its antioxidant capacity suggests potential applications in preventing chronic diseases such as cancer and cardiovascular diseases. Research indicates that carotenoids can enhance the immune response and may offer protective effects against pathogens like Salmonella typhimurium in vivo .
Therapeutic Applications
The therapeutic potential of this compound extends into several health domains:
- Cancer Prevention : Carotenoids are known for their role in reducing the risk of certain cancers through their antioxidant mechanisms. Studies suggest that this compound could contribute to cancer prevention strategies by mitigating oxidative damage to DNA and other cellular structures .
- Cardiovascular Health : The compound's ability to reduce oxidative stress may also play a role in cardiovascular health by improving endothelial function and reducing inflammation associated with atherosclerosis .
- Skin Health : Given its antioxidant properties, this compound may be beneficial for skin health by protecting against UV-induced damage and promoting skin repair mechanisms. Research indicates that carotenoids can enhance skin hydration and elasticity while reducing lipid peroxidation .
Biotechnological Applications
In biotechnology, this compound serves as a substrate for metabolic engineering:
- Microbial Production : The compound can be produced through microbial fermentation processes. Genetic modifications in microorganisms have been shown to enhance the production of carotenoids like this compound by manipulating biosynthetic pathways .
- Novel Carotenoid Derivatives : Research has explored the conversion of this compound into novel carotenoid structures with potentially enhanced bioactivity. For instance, specific enzymes have been identified that can modify this compound to produce derivatives with unique properties .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C30H44 |
|---|---|
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
(6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,8,10,12,14,16,18,22-nonaene |
InChI |
InChI=1S/C30H44/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-10,13-18,21-24H,11-12,19-20H2,1-8H3/b10-9+,21-13+,22-14+,27-17+,28-18+,29-23+,30-24+ |
Clave InChI |
JJMKRPXUHIPSAW-ZOKJSSERSA-N |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |
SMILES isomérico |
CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















